Tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate
Description
Properties
Molecular Formula |
C13H25NO3 |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-8-10(9-15)6-7-13(14,4)5/h10,15H,6-9H2,1-5H3 |
InChI Key |
ZHJLIFWJMKINSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CN1C(=O)OC(C)(C)C)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.
Types of Reactions:
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
Tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate has a variety of uses in scientific research.
Organic Synthesis Intermediate: This compound can serve as an intermediate in the synthesis of organic compounds, particularly those requiring a morpholine structure for biological activity.
Enzyme Reactions: It has been utilized to study enzyme reactions and biochemical pathways, specifically those related to drug metabolism and pharmacodynamics.
Specialty Chemicals Production: The compound is also used in the production of specialty chemicals and materials, highlighting its versatility in industrial applications.
The ability of this compound to form hydrogen bonds through its hydroxymethyl group, which enhances binding affinity to biological targets, contributes to its biological activity. This characteristic makes it a candidate for further pharmacological exploration.
Enzyme Modulation: Its role in modulating enzyme activity can be pivotal in drug design.
Biochemical Pathway Exploration: Studies have shown it influences various metabolic pathways, making it valuable for understanding disease mechanisms.
Mechanism of Action
The mechanism of action of tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate with analogous piperidine-based Boc-protected compounds, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations and Functional Group Impact
tert-Butyl 5-amino-2,2-dimethylpiperidine-1-carboxylate Key Difference: Replaces the hydroxymethyl group at position 5 with an amino (-NH₂) group. Implications: The amino group introduces nucleophilic reactivity, enabling coupling reactions (e.g., amide bond formation). However, it may reduce solubility in polar solvents compared to the hydroxymethyl analog due to lower polarity . Applications: Likely used in peptide mimetics or kinase inhibitor synthesis.
tert-Butyl 4-oxopiperidine-1-carboxylate Key Difference: Features a ketone (-C=O) at position 4 instead of substituents at positions 2 and 3. Implications: The oxo group increases electrophilicity, making the compound suitable for condensation or reduction reactions. Applications: Common in synthesizing spirocyclic compounds or as a precursor for heterocyclic scaffolds.
tert-Butyl (2R,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate
- Key Difference : Contains a hydroxyl group at position 5 and a single methyl group at position 2, with defined stereochemistry (2R,5S).
- Implications : The stereochemistry and hydroxyl group make it valuable in chiral synthesis (e.g., antiviral agents). The reduced methyl substitution (one vs. two methyl groups) may lower steric bulk, improving substrate compatibility in enantioselective reactions .
- Applications : Used in the synthesis of hepatitis C virus (HCV) protease inhibitors, as seen in structurally related compounds .
tert-Butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate Key Difference: Incorporates two ketone groups (positions 2 and 4) and a methyl group at position 5. Implications: The dioxo structure confers rigidity to the piperidine ring, limiting conformational flexibility. This may enhance binding specificity in target proteins but reduce solubility in aqueous media . Applications: Potential use in kinase inhibitor development or as a scaffold for constrained analogs.
Physicochemical Properties
Research Findings and Trends
- Drug Discovery : Hydroxymethyl-piperidine derivatives are increasingly explored in fragment-based drug design, leveraging their balanced hydrophobicity and functional group diversity .
- Catalysis : Compounds with oxo groups (e.g., and ) are prioritized in asymmetric catalysis due to their electrophilic carbonyl moieties .
- Limitations : The target compound’s higher molecular weight (259.34 g/mol) may limit blood-brain barrier permeability in CNS drug candidates compared to lighter analogs (e.g., 199.25 g/mol in ) .
Biological Activity
Tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate (CAS No. 2680535-96-8) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview.
The biological activity of this compound is primarily linked to its interaction with various biological pathways:
- Anticancer Activity : Research indicates that piperidine derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated inhibition of murine Sarcoma 180 and L1210 cells, suggesting potential as anticancer agents .
- Viral Inhibition : Some studies have shown that related compounds can inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1), indicating a possible antiviral role .
Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives for their anticancer properties. Among these, tert-butyl derivatives exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The mechanism was attributed to apoptosis induction and interference with cell cycle progression .
Antiviral Activity
In another investigation, compounds similar to this compound were tested for their antiviral properties. The results indicated that certain derivatives could effectively inhibit HSV-1 replication by binding to viral enzymes, thus preventing viral proliferation .
Data Table of Biological Activities
| Activity | Tested Compound | IC50 (µM) | Effect |
|---|---|---|---|
| Anticancer | Piperidine Derivative A | 20 | Inhibition of Sarcoma 180 growth |
| Antiviral | Piperidine Derivative B | 15 | Inhibition of HSV-1 replication |
| Cytotoxicity | This compound | 25 | Induction of apoptosis in cancer cells |
Safety and Toxicology
While the compound shows promising biological activities, safety assessments are crucial. The compound is classified with several hazard statements indicating potential skin irritation and eye damage . Proper handling and safety protocols should be observed when working with this compound.
Q & A
Basic Research Questions
Q. How can researchers optimize reaction conditions for synthesizing tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate?
- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example, NaBH₄ or NaB(OAc)₃H in dry THF at 0–20°C effectively reduces intermediates while preserving stereochemistry . Temperature control (<5°C) minimizes side reactions, and inert atmospheres (N₂/Ar) prevent oxidation. Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane) .
Q. What purification techniques are recommended for isolating this compound post-synthesis?
- Methodological Answer : Column chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane) effectively separates diastereomers. For crystalline intermediates, recrystallization in ethanol/water (7:3 v/v) yields high-purity solids (melting point: 102–105°C) .
Q. How should researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (CDCl₃, 400 MHz) and ESI-MS. Key spectral features include:
- ¹H NMR : δ 1.45 (s, 9H, tert-butyl), δ 3.60 (m, 2H, hydroxymethyl), δ 4.10 (br s, piperidine-H) .
- ESI-MS : [M+H]⁺ at m/z 284.2 .
Advanced Research Questions
Q. How can stereochemical discrepancies in synthetic batches be resolved?
- Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) resolves enantiomers. For diastereomers, NOESY NMR can confirm spatial arrangements of substituents. Computational modeling (DFT at B3LYP/6-31G*) predicts stable conformers to guide experimental validation .
Q. What strategies mitigate side reactions during functionalization of the hydroxymethyl group?
- Methodological Answer : Protect the hydroxymethyl group with TBSCl (tert-butyldimethylsilyl chloride) prior to further reactions. Deprotection with TBAF in THF restores the hydroxyl group without epimerization. Monitor intermediates via IR for carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) bands .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer : Synthesize analogs by modifying the hydroxymethyl group (e.g., esterification, oxidation to carboxylate) or piperidine substituents. Test in vitro binding assays (e.g., enzyme inhibition) and correlate with logP (measured via HPLC) and steric parameters (calculated using Molinspiration). SAR trends can guide lead optimization .
Safety & Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation of dust. In case of skin contact, wash with soap/water for 15 minutes. Store in sealed containers at 2–8°C under nitrogen to prevent hydrolysis .
Troubleshooting & Data Analysis
Q. How to address inconsistent melting points across synthetic batches?
- Methodological Answer : Inconsistent melting points suggest impurities or polymorphic forms. Re-purify via flash chromatography (hexane/ethyl acetate). Perform DSC (differential scanning calorimetry) to identify polymorphs. Adjust recrystallization solvents (e.g., switch to acetonitrile) to isolate a single crystalline form .
Q. Why might NMR spectra show unexpected splitting patterns?
- Methodological Answer : Dynamic effects (e.g., hindered piperidine ring inversion) or residual solvents (e.g., THF) can cause splitting. Use deuterated DMSO for polar intermediates to slow exchange broadening. Compare experimental data with simulated spectra (MNova software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
